molecular formula C10H10FNO B2611225 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine CAS No. 159009-23-1

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B2611225
CAS No.: 159009-23-1
M. Wt: 179.194
InChI Key: DVYLBXVDCSGLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine (CAS 159009-23-1) is a small molecule research chemical with a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which are fused ring systems consisting of a benzene ring and a furan ring . This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Introducing halogen atoms, such as fluorine, at specific positions on the benzofuran core is a common strategy in drug discovery. Halogens can form halogen bonds with biological targets, which often substantially improves the binding affinity and cytotoxic activity of the compound . Benzofuran derivatives have demonstrated a wide range of pharmacological activities, and research into their mechanisms of action suggests they can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways, manipulate reactive oxygen species (ROS) levels, and inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) . The structural features of this compound make it a valuable scaffold for researching these mechanisms and for designing new potential therapies with enhanced efficacy and selectivity against various cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLBXVDCSGLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.

    Cyclization: This intermediate undergoes cyclization to form 5-fluoro-2-benzofuran.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine with benzofuran-ethanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Halogen-Substituted Analogs

1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
  • Molecular Formula: C10H11Cl2NO (as hydrochloride salt)
  • Molecular Weight : 232.11 g/mol
  • Key Differences: Chlorine (Cl) replaces fluorine (F) at the 5-position, increasing atomic size and polarizability. The hydrochloride salt enhances water solubility compared to the free base of the target compound. Chlorine’s weaker electronegativity (vs.
2C-B-FLY (2-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine)
  • Molecular Formula: C12H13BrFNO2
  • Molecular Weight : 300.14 g/mol
  • Key Differences: Bromine (Br) substitution at the 8-position on a fused difuran ring system. Larger halogen and extended π-system likely enhance steric bulk and lipophilicity, contributing to reported psychoactive properties (e.g., hallucinogenic effects via serotonin receptor modulation) .

Methoxy- and Alkyl-Substituted Analogs

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine
  • Molecular Formula: C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • Key Differences: Methoxy (OCH3) at the 5-position introduces electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.
1-(5-Methoxybenzofuran-3-yl)-2-aminopropane
  • Molecular Formula: C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • Key Differences: Branched ethylamine chain (2-aminopropane) may alter receptor selectivity compared to the linear chain in the target compound. Methoxy substitution enhances resonance stabilization, possibly affecting binding affinity .

Complex and Dihydrobenzofuran Analogs

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
  • Molecular Formula: C10H11F2NO
  • Molecular Weight : 199.20 g/mol
  • Key Differences: Dihydrobenzofuran core reduces aromaticity, increasing conformational flexibility.
Table 1: Structural and Property Comparison
Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Activities
This compound 5-Fluoro 193.19 Electron-withdrawing F; potential CNS activity
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine HCl 5-Chloro (salt) 232.11 Increased halogen size; enhanced solubility
2C-B-FLY 8-Bromo, difuran core 300.14 Psychoactive (serotonergic effects)
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine 5-Methoxy, 3-Methyl 203.24 Electron-donating OCH3; improved lipophilicity
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine 3,3-Difluoro, dihydro 199.20 Enhanced metabolic stability
Key Observations:

Halogen Effects : Fluorine’s small size and high electronegativity favor tight receptor interactions, while bulkier halogens (Cl, Br) may improve binding affinity but reduce metabolic stability .

Structural Complexity : Fused or dihydrobenzofuran systems (e.g., 2C-B-FLY) introduce steric and electronic complexity, often correlating with psychoactive properties .

Biological Activity

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine, a compound characterized by its unique benzofuran structure with a fluorine substitution, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10FNO. The presence of the fluorine atom enhances its reactivity and biological activity, making it an interesting target for medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . Preliminary research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through modulation of NF-kB signaling pathways. This property could make it a candidate for treating inflammatory diseases.

Case Study:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests promising therapeutic potential in managing inflammatory conditions.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)18

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it interacts with specific molecular targets involved in inflammation and cancer progression. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways .

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to predict solubility and partition coefficients (logP) .
  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and optimize 3D conformers for docking studies .
  • QSAR models : Train models on benzofuran derivatives to predict bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.